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Compound of Interest

Compound Name: AK 295

Cat. No.: B1664479

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on managing the gastrointestinal (Gl) side effects
associated with the investigational MDM2 antagonist, ASTX295. The information is presented
in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQSs)

Q1: What is ASTX295 and how does it work?

Al: ASTX295 is a novel, orally administered small molecule antagonist of the human Murine
Double Minute 2 (MDM2) protein.[1][2][3] In cancer cells with wild-type TP53, MDM2 can be
overexpressed, leading to the inhibition of the p53 tumor suppressor protein.[3][4][5] ASTX295
is designed to block the interaction between MDM2 and p53, thereby reactivating p53's tumor
suppressor functions, which can lead to cell cycle arrest and apoptosis in cancer cells.[3][6]
The drug was designed with a short half-life to potentially reduce on-target toxicities, such as
thrombocytopenia, that have been observed with other MDM2 antagonists.[2][5]

Q2: What are the most common gastrointestinal side effects observed with ASTX295 in
preclinical and clinical studies?

A2: In the Phase 1 clinical study (ASTX295-01), the most frequently reported treatment-related
gastrointestinal adverse events were nausea, diarrhea, and vomiting.[1][2][4] These events
were also identified as dose-limiting toxicities.[1][2][4]
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Q3: How frequent are the gastrointestinal side effects of ASTX295?

A3: The incidence of gastrointestinal side effects was evaluated in the Phase 1 study for two
different dosing regimens. The 660 mg twice-weekly regimen was selected as the
recommended Phase 2 dose due to a lower incidence and shorter duration of Gl adverse
events compared to the daily regimen.[1]

Quantitative Data Summary

The following table summarizes the incidence of the most common treatment-related
gastrointestinal adverse events from the ASTX295-01 Phase 1 clinical trial.[1][2][4]

660 mg Twice Weekly

Adverse Event 400 mg Once Daily (QD) (BIW)

Nausea 76.2% 71.4%
Diarrhea 76.2% 47.6%
Vomiting 33.3% 33.3%

Grade 3 Gl AEs 14.3% 9.5%

Grade = 4 Gl AEs None Reported None Reported

Signaling Pathway

The diagram below illustrates the mechanism of action of ASTX295 in reactivating the p53
signaling pathway.
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ASTX295 Mechanism of Action
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Caption: Mechanism of ASTX295 in blocking MDM2 and activating p53.

Troubleshooting Guides

Issue: Subject is experiencing nausea and/or vomiting.

Troubleshooting Steps:

o Assess Severity: Grade the nausea and vomiting according to the Common Terminology

Criteria for Adverse Events (CTCAE).
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o Dose Modification: For persistent or high-grade nausea and vomiting, consider a dose
reduction or interruption of ASTX295 as per the study protocol. The intermittent dosing
schedule (660 mg twice weekly) has been shown to have a lower incidence of Gl side
effects.[1]

e Supportive Care:
o Recommend small, frequent meals and avoiding spicy or greasy foods.

o Consider prophylactic antiemetics prior to ASTX295 administration. Standard antiemetics
such as 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine receptor antagonists

(e.g., prochlorperazine) may be beneficial.

e Monitor: Closely monitor the subject's fluid and electrolyte balance, especially with persistent

vomiting.
Issue: Subject is experiencing diarrhea.

Troubleshooting Steps:

Assess Severity: Grade the diarrhea according to the CTCAE.

e Rule out Infectious Causes: If clinically indicated, obtain a stool sample to rule out infectious

etiologies.

o Dose Moadification: For Grade 2 or higher diarrhea, a dose interruption or reduction of

ASTX295 may be necessary.
e Supportive Care:
o Initiate loperamide as a first-line anti-diarrheal agent.
o Encourage increased oral fluid intake to prevent dehydration.
o Recommend a bland, low-fiber diet.

o Escalation of Care: For loperamide-refractory diarrhea, consider consulting a
gastroenterologist. While not specifically studied for ASTX295, treatments used for other
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targeted therapy-induced diarrhea, such as oral budesonide, may be considered.[7]
Experimental Protocols
Protocol: Management of ASTX295-Induced Nausea and Vomiting
o Prophylaxis (for subjects with a history of treatment-related nausea):

o Administer a 5-HT3 receptor antagonist (e.g., ondansetron 8-16 mg orally) 30-60 minutes
prior to each dose of ASTX295.

o Treatment of Breakthrough Nausea/Vomiting:

o Administer a dopamine receptor antagonist (e.g., prochlorperazine 10 mg orally every 6
hours as needed).

o If vomiting persists, consider intravenous administration of antiemetics and hydration.
e Dose Adjustment:

o If Grade 2 nausea/vomiting persists for more than 3 days despite optimal antiemetic
therapy, consider reducing the dose of ASTX295 to the next lower level.

o For Grade 3 or 4 nausea/vomiting, hold ASTX295 until resolution to Grade 1 or baseline,
then restart at a reduced dose.

Protocol: Management of ASTX295-Induced Diarrhea
« Initial Management (Grade 1-2):

o Administer loperamide 4 mg orally at the first sign of loose stools, followed by 2 mg every
4 hours or after each loose stool, not to exceed 16 mg per 24 hours.

o Instruct the subject to maintain a food and fluid diary.
o Management of Persistent/High-Grade Diarrhea (Grade 2 for >48 hours or Grade 3):

o Hold ASTX295 treatment.
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o Continue aggressive loperamide therapy.
o If no improvement within 24-48 hours, consider adding oral budesonide 9 mg once daily.[7]

o Monitor electrolytes and provide intravenous fluids as needed.

¢ Resumption of Treatment:

o Once diarrhea resolves to Grade 1 or baseline, ASTX295 may be resumed at a reduced
dose level.

Logical Workflow for Gl Side Effect Management
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Caption: Workflow for the management of gastrointestinal side effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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